6-Fluoro-8-methylquinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-fluoro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(11(14)15)2-3-13-10(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
SRKHECSUKHXUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions, often catalyzed by transition metals. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 6 and the methyl group at position 8 undergo selective substitution under controlled conditions:
-
Nucleophilic aromatic substitution (SNAr):
Fluorine at C-6 is susceptible to displacement by nucleophiles like amines or alkoxides. For example, reaction with morpholine in DMF at 80°C replaces fluorine with a morpholino group . -
Electrophilic substitution:
The methyl group at C-8 can be brominated using N-bromosuccinimide (NBS) under radical initiation, yielding 8-bromo-6-fluoroquinoline-4-carboxylic acid.
Table 1: Substituent Effects on Reactivity and Biological Activity
Oxidation and Reduction
-
Oxidation:
The carboxylic acid group resists further oxidation, but the methyl group at C-8 can be oxidized to a carboxyl group using KMnO₄/H₂SO₄, forming 6-fluoro-8-carboxyquinoline-4-carboxylic acid. -
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a hydroxymethyl group, yielding 4-(hydroxymethyl)-6-fluoro-8-methylquinoline.
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization:
-
Esterification:
Reacts with methanol/H₂SO₄ to form methyl 6-fluoro-8-methylquinoline-4-carboxylate, a precursor for further modifications. -
Amide formation:
Coupling with amines via EDC/HOBt produces amide derivatives, such as 6-fluoro-8-methylquinoline-4-carboxamide.
Biological Activity Modulation
Substituent positioning critically affects pharmacological properties:
-
C-6 halogens (Cl, Br) enhance Mycobacterium tuberculosis inhibition (MIC 16–32 µg/mL) .
-
C-8 substituents (e.g., Br, CH₃) reduce activity due to steric hindrance .
Key Findings
-
Fluorine at C-6 enables SNAr but reduces bioactivity compared to chloro analogs.
-
Methyl at C-8 limits electrophilic substitution but stabilizes the quinoline core.
-
Pfitzinger reaction with Fe₃O₄-based catalysts offers efficient, eco-friendly synthesis .
This comprehensive profile underscores the compound’s utility in medicinal chemistry and materials science, guided by precise reaction engineering and substituent effects .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-Fluoro-8-methylquinoline-4-carboxylic acid is in the development of antimicrobial agents. Research has indicated that compounds within the quinoline family exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of quinoline carboxylic acids can inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Quinoline derivatives have been found to induce apoptosis in cancer cells and inhibit cell proliferation. A study highlighted that certain derivatives exhibited selective inhibition against cancer cell lines, suggesting that modifications in the quinoline structure can enhance biological activity . The mechanism often involves interference with key cellular pathways, such as cell cycle regulation and apoptosis induction.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of quinoline derivatives is crucial for optimizing their pharmacological profiles. The specific arrangement of functional groups in 6-Fluoro-8-methylquinoline-4-carboxylic acid allows for extensive modifications to explore their effects on biological activity. Investigations often utilize molecular docking studies to predict how structural changes can influence binding affinity to target proteins .
Synthesis of Pharmaceutical Intermediates
6-Fluoro-8-methylquinoline-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in developing new drugs targeting infectious diseases and cancer. The synthesis typically involves multi-step organic reactions, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
Several case studies have highlighted the effectiveness of 6-Fluoro-8-methylquinoline-4-carboxylic acid in specific applications:
- Inhibition of Mycobacterium tuberculosis : A study synthesized and screened various quinoline carboxylic acids for their ability to inhibit Mycobacterium tuberculosis. Compounds were evaluated using high-capacity screening methods, revealing promising candidates with potent activity against both replicating and non-replicating forms of the bacterium .
- Anticancer Activity Evaluation : In vitro assays were conducted on different cancer cell lines to assess the anticancer potential of derivatives based on this compound. Results indicated significant cytotoxic effects against specific cancer types, leading to further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Functional Group Modifications
- Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate: The ethyl ester and methylamino groups at positions 3 and 4 (vs. carboxylic acid in the target compound) likely improve lipophilicity but may require metabolic activation for efficacy .
- Sodium Salt Derivatives: NSC 368390’s sodium salt formulation enhances aqueous solubility, enabling multiple administration routes (oral, intravenous) and sustained bioavailability .
Physicochemical Properties
Key Findings from Research
- Antitumor Efficacy : Fluorine at position 6 and methyl groups at positions 3 or 8 correlate with enhanced activity against solid tumors, as seen in NSC 368390 .
- Solubility Optimization : Sodium salt formulations (e.g., NSC 368390) address the poor solubility of carboxylic acid derivatives, enabling clinical applicability .
Biological Activity
6-Fluoro-8-methylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline class, characterized by its unique structural features that influence its biological activity. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 6-Fluoro-8-methylquinoline-4-carboxylic acid is , with a molecular weight of approximately 205.19 g/mol. It appears as a white to off-white crystalline powder and is expected to be soluble in organic solvents but has limited solubility in water.
Synthesis
The synthesis of 6-Fluoro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of substituted isatins with various aromatic ketones in the presence of potassium hydroxide under reflux conditions. This method has been noted for its efficiency and high yield in producing quinoline derivatives .
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, synthesized compounds were evaluated for their in vitro anti-tumor activities against several cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The results indicated high selectivity towards these cell lines, with some compounds achieving low IC50 values, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | H460 | 5.0 |
| Compound B | MKN-45 | 7.2 |
| Compound C | U87MG | 12.5 |
The mechanism of action for 6-Fluoro-8-methylquinoline-4-carboxylic acid involves interaction with biological targets such as enzymes or receptors. Studies have utilized molecular docking techniques to elucidate binding affinities, indicating that structural modifications can significantly enhance biological efficacy .
Case Studies
A notable study focused on the evaluation of various quinoline derivatives against Mycobacterium tuberculosis (Mtb). The research highlighted that specific modifications at the C-6 position could enhance inhibitory activity against both replicating and non-replicating forms of Mtb. Compounds with halogen substitutions showed varied effects, with certain derivatives demonstrating promising anti-TB activity .
Table 2: Anti-TB Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound D | <1 | Replicating Mtb |
| Compound E | <0.5 | Non-replicating Mtb |
Q & A
Q. What are the common synthetic routes for 6-Fluoro-8-methylquinoline-4-carboxylic acid?
Methodological Answer: The synthesis of quinoline derivatives typically employs classical protocols such as the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones or carboxylic acids in alkaline media. For fluorinated analogs like 6-Fluoro-8-methylquinoline-4-carboxylic acid, modifications include introducing fluorine and methyl groups via:
- Electrophilic substitution at the quinoline ring using fluorinating agents (e.g., Selectfluor™) under controlled pH.
- Methylation at the 8-position via Friedel-Crafts alkylation or nucleophilic substitution with methyl halides.
Alternative routes may involve transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorine bonds) or microwave-assisted synthesis to enhance yield .
Q. How is the structural characterization of 6-Fluoro-8-methylquinoline-4-carboxylic acid performed?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- and NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns).
- NMR for fluorine environment analysis.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of carboxylic acid (-COOH) and C-F stretches (~1100–1250 cm).
- X-ray Crystallography: For definitive confirmation of crystal structure and substituent spatial arrangement .
Q. What biological activity screening strategies are applicable to this compound?
Methodological Answer:
- Antimicrobial Assays:
- MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects.
- Anticancer Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Apoptosis induction via flow cytometry (Annexin V/PI staining).
- Enzyme Inhibition Studies:
Advanced Research Questions
Q. How can reaction mechanisms for fluorine incorporation be validated?
Methodological Answer:
- Isotopic Labeling: Use -labeled precursors tracked via radio-HPLC or PET imaging.
- Computational Studies:
- Density Functional Theory (DFT) to model transition states and regioselectivity.
- Molecular dynamics simulations to assess steric/electronic effects of the methyl group.
- Kinetic Isotope Effects (KIE): Compare reaction rates with / substrates to identify rate-determining steps .
Q. How to resolve contradictory data in biological activity across studies?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets using tools like RevMan or R’s metafor package, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
- Structure-Activity Relationship (SAR) Modeling:
Q. What strategies optimize synthesis yield and purity?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. ionic liquids for improved fluorination efficiency.
- Catalyst Screening: Evaluate Pd/C, CuI, or organocatalysts for cross-coupling steps.
- Green Chemistry Approaches:
- Replace toxic reagents (e.g., POCl) with biocatalysts or microwave irradiation.
- Monitor reaction progress via inline FTIR or UPLC-MS to minimize byproducts .
Q. How can computational modeling predict reactivity and stability?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Molecular Docking: Simulate interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina.
- Degradation Studies:
Q. What methodologies explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with variations at the 6-fluoro, 8-methyl, or 4-carboxylic acid positions.
- 3D Pharmacophore Mapping: Identify critical steric/electronic features using Schrödinger’s Phase module.
- In Vivo Pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
